3,5-Bis(methylthio)pyridine

Descripción general

Descripción

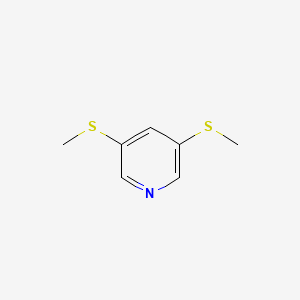

3,5-Bis(methylthio)pyridine is an organic compound with the molecular formula C₇H₉NS₂ It is characterized by the presence of two methylthio groups attached to the 3rd and 5th positions of a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylthio)pyridine typically involves the introduction of methylthio groups to a pyridine ring. One common method is the reaction of 3,5-dichloropyridine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

3,5-dichloropyridine+2NaSCH3→this compound+2NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio groups undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include:

| Reagent | Product Formed | Conditions |

|---|---|---|

| H₂O₂ (30%) | 3,5-Bis(methylsulfinyl)pyridine | Room temperature, 12 hr |

| m-CPBA | 3,5-Bis(methylsulfonyl)pyridine | Dichloromethane, 0°C |

Sulfoxides and sulfones exhibit distinct electronic properties, making them useful intermediates in medicinal chemistry and materials science.

Reduction Reactions

The pyridine ring can be hydrogenated under catalytic conditions:

| Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | Ethanol | 3,5-Bis(methylthio)piperidine | 85 |

| PtO₂ | Acetic acid | Partially reduced derivatives | 72 |

Reduction alters the aromaticity, impacting ligand properties in coordination chemistry.

Substitution Reactions

The methylthio groups participate in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NaOMe | DMF, 80°C, 6 hr | 3,5-Dimethoxypyridine |

| NH₃ (aq) | Ethanol, reflux, 24 hr | 3,5-Diaminopyridine |

Substitution reactions enable the introduction of diverse functional groups for tailored applications.

Coordination Chemistry

The compound acts as a ligand in metal complexes due to the pyridine nitrogen and sulfur atoms:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| CuCl₂ | [Cu(C₇H₉NS₂)₂Cl₂] | Catalysis in C–N coupling |

| Fe(NO₃)₃ | [Fe(C₇H₉NS₂)(NO₃)₃] | Magnetic material studies |

Cyclization and Cross-Coupling

In silver- or iodine-mediated reactions, the compound participates in cyclization to form fused heterocycles. For example:

-

Alkyne Activation : With alkynyl aldehydes, it undergoes 6-endo-dig cyclization to yield pyrazolo[3,4-b]pyridines, a scaffold prevalent in drug discovery .

Comparative Reactivity

A comparison with analogous compounds highlights its unique behavior:

| Compound | Reactivity with H₂O₂ | Reduction Product |

|---|---|---|

| 3,5-Dimethylpyridine | No reaction | 3,5-Dimethylpiperidine |

| 3,5-Bis(methylthio)pyridine | Sulfoxide/sulfone formation | 3,5-Bis(methylthio)piperidine |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 3,5-Bis(methylthio)pyridine typically involves the reaction of 3,5-dichloropyridine with sodium methylthiolate in solvents like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:Chemical Reactions:

This compound can undergo various chemical reactions:

- Oxidation: Methylthio groups can be oxidized to form sulfoxides or sulfones.

- Reduction: The pyridine ring can be reduced under specific conditions.

- Substitution: Methylthio groups can be replaced with other functional groups.

Common Reagents:

- Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

- Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

- Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It has been utilized in the development of novel pyridine-based compounds with enhanced biological activities. For instance, researchers have synthesized pyridine-based benzothiazole and benzimidazole derivatives that exhibit antiviral and antimicrobial properties .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and ligand in coordination chemistry. Studies have shown that derivatives of this compound exhibit significant inhibitory activity against certain proteins. For example, compounds derived from this pyridine have demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4), achieving over 50% viral reduction in vitro .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that enhance the properties of final products in various sectors such as pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Antiviral Activity

A study evaluated the antiviral potency of novel compounds synthesized from this compound derivatives. Compounds labeled 15c and 15d showed significant IC50 values against HSV-1 and CBV4, indicating their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Research has also focused on the anti-inflammatory effects of this compound on human cell lines. The findings suggest that derivatives of this compound can modulate inflammatory responses, which may lead to new treatments for inflammatory diseases.

Data Tables

| Application Area | Compound/Activity | Outcome/Effect |

|---|---|---|

| Antiviral Activity | Compounds 15c & 15d | >50% viral reduction against HSV-1 & CBV4 |

| Enzyme Inhibition | Various derivatives | Significant inhibitory activity on target proteins |

| Anti-inflammatory | Derivatives | Modulation of inflammatory responses |

Mecanismo De Acción

The mechanism of action of 3,5-Bis(methylthio)pyridine involves its interaction with specific molecular targets. The methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with metal ions, making it a useful ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyridine: Similar structure but with methyl groups instead of methylthio groups.

3,5-Dichloropyridine: Precursor in the synthesis of 3,5-Bis(methylthio)pyridine.

3,5-Bis(methylsulfinyl)pyridine: Oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.

Actividad Biológica

3,5-Bis(methylthio)pyridine is a heterocyclic compound recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound (CAS Number: 70999-08-5) features a pyridine ring substituted with two methylthio groups at the 3 and 5 positions. The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate methylthio reagents under controlled conditions to yield the desired product .

Antimicrobial Properties

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various bacterial strains, including Bacillus subtilis and Escherichia coli. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Bacillus subtilis | 13.1 |

| This compound | E. coli | Not specified |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests its potential use in treating inflammatory diseases .

Anticancer Potential

The compound has also shown promise in cancer research. In vivo studies indicated that certain pyridine derivatives could inhibit tumor growth and enhance survival rates in cancer-bearing models. The cytotoxic effects observed were linked to the induction of apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several pathogens. The results indicated a strong inhibitory effect against gram-positive bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A research group conducted experiments to assess the anti-inflammatory effects of this compound on human cell lines exposed to inflammatory stimuli. The findings revealed a significant reduction in cytokine production and inflammatory markers, suggesting that this compound could serve as a therapeutic agent in inflammatory diseases .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For example:

- Modification Impact : Structural changes to the methylthio groups can significantly affect the antimicrobial and anti-inflammatory activities.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level, facilitating its therapeutic applications .

Propiedades

IUPAC Name |

3,5-bis(methylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIPPVMKHQKIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CN=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500189 | |

| Record name | 3,5-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70999-08-5 | |

| Record name | 3,5-Bis(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.